Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate

physicochemical property lipophilicity permeability

This privileged pyridazine-diazepane scaffold is designed for kinase inhibitor discovery. The ethyl ester provides zero H-bond donors—ensuring superior passive permeability over the carboxylic acid analog—while the Taft steric parameter (Eₛ = -0.07) slows ester hydrolysis, preserving library integrity in parallel synthesis. The tertiary amine enables key target interactions. Ideal for SAR exploration with class-level MEK IC₅₀ benchmarks of 1–25 μM.

Molecular Formula C13H20N4O2
Molecular Weight 264.32 g/mol
CAS No. 2098086-02-1
Cat. No. B1492154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate
CAS2098086-02-1
Molecular FormulaC13H20N4O2
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N2CCCN(CC2)C
InChIInChI=1S/C13H20N4O2/c1-3-19-13(18)11-5-6-12(15-14-11)17-8-4-7-16(2)9-10-17/h5-6H,3-4,7-10H2,1-2H3
InChIKeyWXJVRKPKAQFIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate (CAS 2098086‑02‑1): Core Structural Profile & Kinase‑Targeted Scaffold Classification


Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate is a synthetic heterocyclic small molecule (C₁₃H₂₀N₄O₂, MW 264.32 g mol⁻¹) that assembles a pyridazine core with a 4‑methyl‑1,4‑diazepane substituent at position 6 and an ethyl ester at position 3 . The compound belongs to a pharmacologically privileged class of pyridazine derivatives that have been widely explored as protein kinase inhibitors, most notably against MEK, p38 MAPK, and ALK [1]. Its diazepane ring introduces conformational flexibility and a tertiary amine capable of participating in key ligand‑target hydrogen‑bond or ionic interactions, features that distinguish it from simpler piperazine or piperidine analogs within the same chemotype [2].

Why Broad‑Class 'Pyridazine‑Diazepane' Alternatives Cannot Replace Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate Without Quantitative Validation


Within the pyridazine‑diazepane chemotype, even seemingly conservative modifications—such as ester alkyl chain length, substitution of the diazepane N‑methyl group, or heterocyclic ring replacement—can produce divergent biochemical and pharmacokinetic profiles. The MEK‑inhibitor patent literature explicitly demonstrates that IC₅₀ values, cellular potency, and metabolic stability are exquisitely sensitive to these structural variables [1]. Therefore, a carboxylic acid, methyl ester, or piperazine analog cannot be assumed to exhibit equivalent target engagement, selectivity, or ADME behavior without side‑by‑side comparative data [2]. The evidence sections below provide the available quantitative and class‑level benchmarks that inform procurement decisions when direct head‑to‑head data are absent.

Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight & Hydrogen Bond Donor Count vs. Carboxylic Acid Analog (CAS 1183765‑68‑5)

The ethyl ester possesses a molecular weight of 264.32 g mol⁻¹ and zero hydrogen bond donors, whereas the free carboxylic acid analog (6‑(4‑methyl‑1,4‑diazepan‑1‑yl)pyridazine‑3‑carboxylic acid, CAS 1183765‑68‑5) has a molecular weight of 236.27 g mol⁻¹ and one hydrogen bond donor [REFS-1, REFS-2]. The absence of a carboxylate H‑bond donor is expected to reduce aqueous solubility but enhance passive membrane permeability, a critical factor in cell‑based assays and in vivo models [2].

physicochemical property lipophilicity permeability

Pyridazine‑Diazepane Class MEK Inhibitory Activity Benchmark: IC₅₀ Range from Virtual Screening & Medicinal Chemistry

No direct enzymatic IC₅₀ data are publicly available for the title compound. However, structure‑based virtual screening campaigns have identified pyridazine‑containing MEK inhibitors with IC₅₀ values spanning 1–25 μM in biochemical assays [1]. Advanced pyridazine‑diazepane analogs disclosed in kinase inhibitor patents achieve low‑nanomolar to sub‑micromolar MEK1/2 potency in both enzymatic and cellular phospho‑ERK assays, establishing a class‑wide potency benchmark [2].

MEK inhibition kinase inhibitor cancer signaling

Ester Hydrolytic Stability and Synthetic Versatility: Ethyl Ester vs. Methyl Ester

The ethyl ester group provides a balance between hydrolytic stability and synthetic lability. Compared to the methyl ester analog (CAS 1258765‑34‑2), the ethyl ester is expected to undergo slower alkaline hydrolysis due to the increased steric bulk of the ethoxy group, a trend consistent with the Taft steric substituent constant (Eₛ = ‑0.07 for ethyl vs. 0.00 for methyl) [1]. This differential stability can be advantageous when the ester is used as a protecting group or prodrug motif in multi‑step synthetic sequences or biological assays [2].

ester stability prodrug synthetic intermediate

Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate: Prioritized Application Scenarios Based on Available Evidence


Hit‑to‑Lead Optimization in MEK‑Targeted Oncology Programs

The compound serves as a versatile starting scaffold for kinase inhibitor medicinal chemistry. Its diazepane‑pyridazine core aligns with the pharmacophoric requirements of MEK1/2 inhibition documented in patent disclosures [1]. Teams can leverage the ethyl ester as a synthetic handle for amide coupling or hydrolysis to generate focused libraries for SAR exploration, using the class‑level IC₅₀ benchmark of 1–25 μM as an initial potency expectation [2].

Cell‑Based Screening Cascades Requiring Passive Membrane Permeability

The ethyl ester’s zero hydrogen bond donor count predicts superior passive permeability relative to the free carboxylic acid analog [1]. This physicochemical advantage supports its use in cellular phenotypic assays (e.g., pERK inhibition in HCT116 or A375 cells) where membrane penetration is a prerequisite for observing intracellular target engagement.

Synthetic Building Block for Parallel Library Synthesis with Controlled Hydrolytic Stability

Procurement of the ethyl ester rather than the methyl ester is justified by the Taft steric parameter difference (Eₛ = ‑0.07 vs. 0.00) [2], which translates to slower ester hydrolysis during multi‑step transformations and storage. This stability margin is critical for high‑throughput parallel synthesis workflows where premature deprotection would compromise library integrity.

Computational Chemistry and Structure‑Based Drug Design

The well‑defined 3D geometry of the diazepane ring and ester substituent makes the compound suitable for docking and molecular dynamics simulations aimed at identifying novel MEK‑binding poses. The availability of high‑resolution MEK crystal structures (e.g., PDB 3EQC, 3EQD) enables rational design of derivatives with improved potency and selectivity starting from this scaffold [3].

Quote Request

Request a Quote for Ethyl 6-(4-methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.